(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methylimino group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s imine and thiophene groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the thiazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,5Z)-3-methyl-2-(methylimino)-5-[(2-thienyl)methylidene]-1,3-thiazolidin-4-one: Similar structure but with a different thiophene substitution.
(2E,5Z)-3-methyl-2-(methylimino)-5-[(4-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one: Similar structure with a different position of the methyl group on the thiophene ring.
Uniqueness
The uniqueness of (2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H12N2OS2 |
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Molecular Weight |
252.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-2-methylimino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS2/c1-7-4-5-15-8(7)6-9-10(14)13(3)11(12-2)16-9/h4-6H,1-3H3/b9-6-,12-11? |
InChI Key |
ORYPKVJBBRPASI-RGRYCXOOSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=NC)S2)C |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=NC)S2)C |
Origin of Product |
United States |
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